N-Methyl-2-nitrobenzenesulfonamide

Description

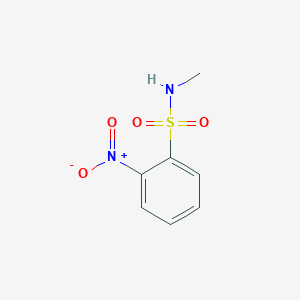

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJPYODODWSDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295208 | |

| Record name | N-Methyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-40-7 | |

| Record name | 23530-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a methyl group attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzene ring. Sulfonamides are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry and organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the N-methyl substituent significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest for further chemical and biological exploration. This technical guide provides a detailed overview of the known chemical properties, a plausible synthetic route, and a prospective workflow for investigating the biological activities of this compound.

Chemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23530-40-7 | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |

| Molecular Weight | 216.22 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not available. For comparison, the melting point of the related compound 2-Nitrobenzenesulfonamide is 190-192 °C.[2] | |

| Boiling Point | Data not available (predicted to be high). | |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like DMSO and methanol.[2] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 216.020478 g/mol | PubChem[1] |

| Topological Polar Surface Area | 85.9 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound. While the raw spectra are not provided here, the availability of such data is documented in various databases.

-

¹H NMR Spectroscopy: Data is available and would be expected to show signals corresponding to the methyl protons and the aromatic protons.

-

¹³C NMR Spectroscopy: Data is available, which would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry: GC-MS data is available, which would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base to neutralize the HCl byproduct (e.g., Triethylamine, Pyridine, or an excess of methylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in the chosen solvent. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Slowly add a solution of methylamine and the base to the cooled solution of the sulfonyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by determining its melting point.

Potential Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities or the involvement of this compound in any signaling pathways. However, the broader class of nitrobenzenesulfonamides has been investigated for various pharmacological effects, including as potential cytotoxic agents against cancer cells.[4] The sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The general mechanism of action for many sulfonamide drugs involves the inhibition of specific enzymes.[5]

Given the structural features of this compound, a logical starting point for investigating its biological potential would be to screen it against a panel of enzymes, particularly those known to be inhibited by other sulfonamides, such as carbonic anhydrases or kinases.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Hypothetical Workflow for Biological Activity Screening

In the absence of known biological targets, a logical workflow for screening the potential bioactivity of this compound is proposed below. This workflow starts with broad, high-throughput screening and progresses to more specific assays.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible synthetic building block with potential for further exploration in medicinal chemistry and materials science. While comprehensive experimental data on its physical and biological properties are currently limited in the public domain, this guide provides a solid foundation based on available data and established chemical principles. The proposed synthetic route and screening workflow offer a clear path for researchers to further investigate this compound and unlock its potential applications.

References

- 1. N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

CAS Number: 23530-40-7

This technical guide provides an in-depth overview of N-Methyl-2-nitrobenzenesulfonamide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Core Compound Data

This compound is a sulfonamide derivative characterized by the presence of a nitro group ortho to the sulfonyl group on the benzene ring. This substitution pattern significantly influences its reactivity, particularly its use as a protecting group for primary and secondary amines.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, with data primarily computed from its chemical structure.[1]

| Property | Value | Source |

| CAS Number | 23530-40-7 | [1][2] |

| Molecular Formula | C₇H₈N₂O₄S | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 216.02047791 Da | [1] |

| Monoisotopic Mass | 216.02047791 Da | [1] |

| Topological Polar Surface Area | 94.9 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 303 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available in DMSO-d6. | [3] |

| ¹³C NMR | Computed data available. | [4] |

| GC-MS | Mass spectral data available from NIST. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N-monosubstituted 2-nitrobenzenesulfonamides.[5]

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Methylamine (e.g., as a solution in THF or water)

-

A suitable base (e.g., Triethylamine, Pyridine)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Amine: Add the base (1.1 eq), such as triethylamine, to the solution. Cool the mixture to 0 °C using an ice-water bath.

-

To this cooled, stirred solution, add a solution of methylamine (1.1 eq) dropwise via a dropping funnel or syringe over a period of 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1N HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Application in Organic Synthesis: The Nosyl Protecting Group

This compound is an example of a nosyl-protected amine. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group for primary and secondary amines in multi-step organic synthesis.[5][6]

Deprotection of Nosylamides

The key advantage of the nosyl group is its facile cleavage under mild conditions, typically involving treatment with a thiol and a base. The deprotection proceeds via a nucleophilic aromatic substitution mechanism, forming a stable Meisenheimer complex as an intermediate.[5]

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

This protocol is a general procedure for the cleavage of the nosyl group.[7]

Materials:

-

N-alkyl-2-nitrobenzenesulfonamide (e.g., this compound)

-

Thiophenol or another suitable thiol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or another suitable solvent

-

Water

-

Dichloromethane or another suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

-

Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic extracts and wash with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude amine product can be further purified by column chromatography or distillation.

Conclusion

This compound, identified by CAS number 23530-40-7, is a valuable compound in synthetic organic chemistry. Its straightforward synthesis and the specific reactivity of the nosyl group make it a useful tool for the protection and subsequent deprotection of amines under mild conditions. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective application of this compound in their synthetic endeavors.

References

- 1. N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

N-Methyl-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-2-nitrobenzenesulfonamide, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound. This information is crucial for its application in experimental settings, including reaction stoichiometry and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |

| Molecular Weight | 216.22 g/mol | PubChem[1] |

| Exact Mass | 216.02047791 Da | PubChem[1] |

| Topological Polar Surface Area | 100 Ų | PubChem[1] |

| CAS Number | 23530-40-7 | PubChem[1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved via the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides. The following protocol is adapted from established procedures for similar compounds.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable base (e.g., triethylamine or pyridine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen solvent (e.g., dichloromethane). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of methylamine (1.1 eq) and the base (1.2 eq) in the same solvent. Slowly add this solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1M HCl to neutralize the excess base and amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from its primary reactants.

Caption: Synthetic workflow for this compound.

References

N-Methyl-2-nitrobenzenesulfonamide synthesis from 2-nitrobenzenesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of N-Methyl-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis. The primary method detailed herein is the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This reaction is a standard procedure for forming sulfonamides and is widely applicable.[1][2]

The 2-nitrobenzenesulfonyl (nosyl) group is significant in synthetic chemistry, often employed as a protecting group for amines due to its facile cleavage under mild conditions. Understanding its formation is crucial for its application in multi-step syntheses.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound. The data is based on established protocols for similar sulfonamide formations.[3]

| Parameter | Value | Unit | Molar Ratio | Notes |

| Reactants | ||||

| 2-Nitrobenzenesulfonyl Chloride | 10.0 | g | 1.0 | Limiting reagent. |

| 45.1 | mmol | |||

| Methylamine (40% in H₂O) | 4.28 | mL | 1.1 | A slight excess of the amine is used to ensure complete reaction. |

| 49.6 | mmol | |||

| Triethylamine | 6.93 | mL | 1.1 | Acts as a base to neutralize the HCl byproduct. |

| 49.6 | mmol | |||

| Solvent | ||||

| Dichloromethane (DCM) | 100 | mL | - | Anhydrous conditions are recommended for optimal yield.[4] |

| Reaction Conditions | ||||

| Temperature | 0 to 25 | °C | - | Initial cooling controls the exothermic reaction. |

| Reaction Time | 2 - 4 | hours | - | Progress can be monitored by Thin Layer Chromatography (TLC).[4] |

| Product | ||||

| This compound | ~9.4 | g | - | Theoretical yield is 9.75 g. |

| Yield | ||||

| Crude Yield | ~95 | % | - | Before purification. |

| Purified Yield | 85 - 90 | % | - | After recrystallization. |

Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of a similar 2-nitrobenzenesulfonamide.[3]

Materials:

-

2-Nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol)

-

Methylamine (40% solution in water, 4.28 mL, 49.6 mmol)

-

Triethylamine (6.93 mL, 49.6 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)[4]

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A 250-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar and a nitrogen gas inlet. The flask is charged with 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of Reagents: The resulting mixture is stirred and cooled in an ice-water bath to 0 °C. Triethylamine (6.93 mL, 49.6 mmol) is added, followed by the dropwise addition of the aqueous methylamine solution (4.28 mL, 49.6 mmol) over 5-10 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 2-4 hours. The reaction progress should be monitored by TLC.[4]

-

Work-up: Upon completion, the reaction is quenched by adding 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Washing: The organic layer is washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[4][5] This washing sequence removes excess amine, triethylamine hydrochloride, and any remaining acidic or basic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[3][4]

-

Purification: The crude this compound can be purified by recrystallization. The crude solid is dissolved in a minimal amount of hot ethyl acetate and then hexane is added until turbidity is observed. Cooling the solution will afford the purified product as crystals.[3] The crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to N-Methyl-2-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of N-Methyl-2-nitrobenzenesulfonamide, a chemical compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, properties, and a representative synthetic protocol.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and chemical class. These include:

-

N-methyl-2-nitrobenzene-1-sulfonamide[1]

-

Benzenesulfonamide, N-methyl-2-nitro-[1]

-

2-nitro-N-methylbenzenesulfonamide[1]

-

methyl[(2-nitrophenyl)sulfonyl]amine[1]

-

NSC-100347[1]

-

2-[(Methylamino)sulphonyl]nitrobenzene[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings, including solubility and reaction stoichiometry.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |

| Molecular Weight | 216.22 g/mol | PubChem[1] |

| CAS Number | 23530-40-7 | Sigma-Aldrich[2], Bridge Organics[3] |

| Appearance | White crystals (based on related compounds) | N/A |

| Melting Point | 190-192 °C (for the related 2-Nitrobenzenesulfonamide) | Sigma-Aldrich[4] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound. This method is adapted from established procedures for the synthesis of related nitrobenzenesulfonamides.[5][6][7]

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Triethylamine or another suitable base

-

Dichloromethane or other suitable organic solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate and hexane for recrystallization

Procedure:

-

Reaction Setup: A round-bottomed flask is charged with 2-nitrobenzenesulfonyl chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.

-

Amine Addition: A solution of methylamine is added dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride. Triethylamine is also added to act as a base and neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with water. The organic layer is separated and washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a mixture of ethyl acetate and hexane to afford the final product.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

References

- 1. N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. bridgeorganics.com [bridgeorganics.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safety and Handling of N-Methyl-2-nitrobenzenesulfonamide

This document provides a comprehensive overview of the safety and handling procedures for N-Methyl-2-nitrobenzenesulfonamide (CAS No. 23530-40-7), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, required personal protective equipment, and emergency response protocols to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a chemical intermediate used in various research and synthesis applications. A summary of its key identifiers and physical properties is provided below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-methyl-2-nitrobenzene-1-sulfonamide, 2-nitro-N-methylbenzenesulfonamide | [1] |

| CAS Number | 23530-40-7 | [1] |

| Molecular Formula | C7H8N2O4S | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| Physical State | Solid, Powder | [2] |

| Appearance | Yellow / Light yellow powder | [2] |

| Solubility | No data available | |

| Flash Point | No data available | [3] |

| Autoignition Temp. | No data available | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] Users must be fully aware of its potential health effects before handling. The Globally Harmonized System (GHS) classification is summarized in the table below.

| Classification | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

GHS Pictogram:

Signal Word: Warning [1]

Toxicology Summary

The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[1]

| Toxicity Endpoint | Classification/Effect | Quantitative Data (LD50/LC50) |

| Acute Oral Toxicity | Harmful if swallowed[1] | No data available |

| Acute Dermal Toxicity | Harmful in contact with skin[1] | No data available |

| Acute Inhalation Toxicity | Harmful if inhaled[1] | No data available |

| Skin Irritation | Causes skin irritation[1] | No data available |

| Eye Irritation | Causes serious eye irritation[1] | No data available |

| Respiratory/Skin Sensitization | No data available | No data available |

| Germ Cell Mutagenicity | No data available | No data available |

| Carcinogenicity | No data available | No data available |

| Reproductive Toxicity | No data available | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited (e.g., OECD, ISO guidelines) are not provided in publicly available Safety Data Sheets. Professionals seeking to replicate or validate these findings should consult specialized toxicological literature and adhere to established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) for conducting toxicity studies.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and risk.

-

Handle the substance only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Wear all appropriate personal protective equipment as detailed in Section 6.[6][7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][7]

-

Do not eat, drink, or smoke in the work area.[6]

Caption: Standard workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be necessary for splash hazards.[10][11] |

| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile, butyl rubber).[6][7][12] Wear a lab coat or long-sleeved clothing to prevent skin contact.[6][7] |

| Respiratory Protection | For routine use in a well-ventilated area or fume hood, respiratory protection is not typically required.[6] For emergencies, large quantities, or in cases of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

-

Inhalation: Move the exposed person to fresh air at once.[6][13] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[4][6][13] Seek immediate medical attention.[6][13]

-

Skin Contact: Immediately remove all contaminated clothing.[6][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if skin irritation occurs or persists.[6]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6][13]

-

Ingestion: Do NOT induce vomiting.[4][5] Rinse mouth with water.[4][6] Never give anything by mouth to an unconscious person.[4][5] Call a physician or poison control center immediately.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][6]

-

Unsuitable Extinguishing Media: No information available.[6]

-

Specific Hazards: Thermal decomposition can release hazardous and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[6]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7]

-

Personal Precautions: Evacuate non-essential personnel from the area.[8][9][14] Wear the appropriate level of PPE.[9][14] Avoid breathing dust and ensure adequate ventilation.[8][9][14]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[9][14]

-

Containment and Cleaning: Minimize dust generation.[7] Carefully sweep up or vacuum the spilled solid material.[9] Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[6][9] Clean the spill area thoroughly.

References

- 1. N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.es [fishersci.es]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. epa.gov [epa.gov]

- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide to its Mechanism of Action in Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development and materials science. Among the diverse arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl) group, and specifically its N-methylated derivative, N-Methyl-2-nitrobenzenesulfonamide (Ns-NMe), offers a unique combination of stability and facile, mild deprotection. This technical guide provides an in-depth exploration of the core mechanisms governing the use of this compound as a protecting group. It details the protection and deprotection pathways, presents quantitative data on reaction efficiencies, and provides comprehensive experimental protocols. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Role of the Nosyl Group in Amine Protection

In multistep organic synthesis, the selective reaction of one functional group in the presence of others is paramount. Amines, being nucleophilic and basic, often require temporary protection to prevent undesired side reactions. The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.

The 2-nitrobenzenesulfonyl group, often referred to as the "nosyl" (Ns) group, has emerged as a powerful tool for amine protection. Its electron-withdrawing nitro group plays a crucial role in both the protection and deprotection steps. The N-methylated form, this compound, is a key intermediate and protected form, particularly in the context of secondary amines.

This guide will focus on the following core aspects:

-

The mechanism of amine protection using 2-nitrobenzenesulfonyl chloride.

-

The mechanism of deprotection of this compound.

-

Quantitative data on the efficiency of these processes.

-

Detailed experimental procedures for key transformations.

Mechanism of Action

Protection of Amines

The protection of a primary amine, such as methylamine, with 2-nitrobenzenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.[1]

The presence of the ortho-nitro group on the benzene ring enhances the electrophilicity of the sulfur atom, facilitating the reaction. This results in the formation of a stable N-substituted-2-nitrobenzenesulfonamide.

Deprotection of this compound

The key advantage of the nosyl protecting group lies in its facile removal under mild conditions. The deprotection of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, typically employing a soft nucleophile like a thiolate.[2]

The mechanism involves the attack of the thiolate anion on the carbon atom of the benzene ring bearing the sulfonyl group. This attack is highly favored due to the presence of the strongly electron-withdrawing nitro group at the ortho position, which stabilizes the resulting intermediate. This intermediate is known as a Meisenheimer complex .[2] The subsequent collapse of the Meisenheimer complex leads to the cleavage of the carbon-sulfur bond, releasing the free amine and forming a diaryl sulfide byproduct.

Quantitative Data

The efficiency of the protection and deprotection reactions is critical for their practical application. The following tables summarize quantitative data from various literature sources, providing an overview of reaction conditions and yields.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to RT | 0.33 | 90-91 | [1] |

| Various primary amines | Pyridine or 2,6-Lutidine | Not specified | Not specified | Not specified | High | [1] |

Table 2: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [1] |

| N-Methylbenzyl-2-nitrobenzenesulfonamide | PS-thiophenol (2.24) | Cs₂CO₃ (3.25) | THF | RT | 24 | 96 | |

| N-Propyl-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | High | |

| Various N-alkyl-2-nitrobenzenesulfonamides | HSCH₂CH₂OH | DBU | DMF | RT | Not specified | High to excellent | |

| Various N-alkyl-2-nitrobenzenesulfonamides | PhSH | Cs₂CO₃ | DMF | RT | Not specified | High to excellent |

Experimental Protocols

The following are detailed methodologies for the protection of a primary amine and the deprotection of the resulting N-methylated sulfonamide.

Protocol 1: Synthesis of this compound (Protection)

This protocol is adapted from a general procedure for the N-nosylation of primary amines.[1]

Materials:

-

Methylamine (solution in THF or water)

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methylamine (1.1 equivalents) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

-

Quench the reaction by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of this compound

This protocol is a general procedure for the deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides using thiophenol.[1][2]

Materials:

-

This compound

-

Thiophenol

-

Potassium hydroxide (KOH)

-

Acetonitrile

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, oil bath, separatory funnel, rotary evaporator

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile.

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of potassium hydroxide (2.5 equivalents) in water over 10 minutes to generate the potassium thiophenolate.

-

After the addition is complete, remove the ice bath and stir for an additional 5 minutes.

-

Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.

-

Heat the reaction mixture in an oil bath at 50 °C for approximately 40 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methylamine.

-

Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of amine protection with 2-nitrobenzenesulfonyl chloride.

Caption: Deprotection mechanism via a Meisenheimer intermediate.

Caption: A generalized experimental workflow for amine protection and deprotection.

Conclusion

This compound serves as an exemplary case of the utility of the nosyl protecting group strategy in modern organic synthesis. The electron-withdrawing nature of the nitro group facilitates both the initial protection of amines and, more importantly, allows for a mild and efficient deprotection via a Meisenheimer complex intermediate. This combination of stability and selective cleavage makes it a valuable tool for chemists in the pharmaceutical and materials science industries. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively utilize this protecting group in their synthetic endeavors.

References

An In-depth Technical Guide to the Discovery and Development of Nosyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations on other parts of a molecule. Among the diverse arsenal of protecting groups for amines, the nosyl (Ns) group, derived from 2- or 4-nitrobenzenesulfonyl chloride, has emerged as a particularly versatile and valuable tool. This technical guide provides a comprehensive overview of the discovery, development, and application of nosyl protecting groups, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction to Nosyl Protecting Groups

The development of the nosyl protecting group was pioneered by Tohru Fukuyama and his research group. Their work was driven by the need for a highly versatile activating group for primary amines that could be utilized in Mitsunobu reactions and subsequently removed under mild conditions, even in the presence of sensitive functional groups like aldehydes and α,β-unsaturated esters.[1] The key advantage of the nosyl group over the more traditional tosyl group is its facile cleavage under mild, non-acidic, and non-basic conditions.[2] This is achieved through nucleophilic aromatic substitution with a soft nucleophile, typically a thiol, which proceeds via a Meisenheimer complex.[2][3]

The electron-withdrawing nature of the nitro group on the benzene ring makes the sulfur atom of the sulfonamide highly electrophilic and the aromatic ring susceptible to nucleophilic attack. This electronic feature is central to both the activation of the N-H bond for alkylation and the ease of deprotection.

Advantages of Nosyl Protecting Groups

-

Mild Deprotection Conditions: The Ns group can be cleaved using a thiol and a base at or near room temperature, conditions that are orthogonal to many other protecting groups like Boc and Cbz.[4][5]

-

Activation of Amines: Nosylamides are sufficiently acidic to undergo alkylation under Mitsunobu conditions or with alkyl halides using a weak base.[2][3] This dual role as both a protecting and activating group is a significant feature of the "Ns strategies."[3]

-

Stability: Nosylamides are stable to a wide range of reaction conditions, including those that would cleave other protecting groups.[5][6] However, they are sensitive to reducing agents and some organometallic reagents due to the presence of the nitro group.[6]

-

Crystallinity: Nosyl-protected amines are often crystalline solids, which facilitates their purification by recrystallization.[7][8]

Quantitative Data on Nosylation and Denosylation

The following tables summarize quantitative data for the introduction (nosylation) and removal (denosylation) of nosyl groups under various conditions.

Table 1: Representative Examples of Nosylation of Amines

| Amine Substrate | Nosylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Amines | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | RT | 1 | >95 | Fukuyama et al. |

| Primary Amines | 4-Nitrobenzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | RT | 2 | >95 | Fukuyama et al. |

| Diamines (selective mono-nosylation) | 2-Nitrobenzenesulfonyl chloride | NaHCO₃ | H₂O/THF | RT | 12 | 80-90 | Fukuyama et al. |

Table 2: Comparison of Deprotection Conditions for N-Nosyl Amines

| N-Nosyl Amine Substrate | Thiol Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 | 40 min | 89-91 | [2] |

| N-alkyl-2-nitrobenzenesulfonamides | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 h | >90 | [9] |

| N-alkyl-4-nitrobenzenesulfonamides | n-Dodecanethiol | LiOH | THF | RT | 12 h | >90 | [9] |

| N-Nosyl-α-amino acids | Polymer-supported mercaptoacetic acid | DBU | DMF | RT | 24 h | >95 | [10] |

| N-methylbenzyl-2-nitrobenzenesulfonamide | PS-thiophenol | Cs₂CO₃ | DMF | RT | 24 h | 96 | [11] |

Key Experimental Protocols

1. Nosylation of a Primary Amine

This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

-

Reagents and Materials:

-

Primary amine (1.0 equiv)

-

2-Nitrobenzenesulfonyl chloride (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

-

Procedure:

-

Dissolve the primary amine in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting nosylamide by column chromatography or recrystallization.

-

2. Deprotection of a Nosyl Group using Thiophenol

This protocol is a representative example of the cleavage of a nosyl group from a secondary amine.[2]

-

Reagents and Materials:

-

N-nosyl amine (1.0 equiv)

-

Thiophenol (2.5 equiv)

-

Potassium hydroxide (KOH) (2.5 equiv)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

-

-

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirring bar and a nitrogen inlet, dissolve thiophenol in acetonitrile.

-

Cool the mixture in an ice-water bath and add aqueous potassium hydroxide solution dropwise over 10 minutes.

-

After stirring for 5 minutes, remove the ice bath.

-

Add a solution of the N-nosyl amine in acetonitrile to the mixture over 20 minutes.

-

Heat the reaction mixture in a 50 °C oil bath for 40 minutes.

-

Allow the mixture to cool to room temperature, then dilute with water.

-

Extract the aqueous mixture with three portions of dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine.[2]

-

Visualizing Key Processes

Mechanism of Nosyl Group Cleavage

The cleavage of the nosyl group proceeds through a nucleophilic aromatic substitution mechanism involving the formation of a Meisenheimer complex. The thiolate, a soft nucleophile, attacks the electron-deficient aromatic ring, followed by elimination of the sulfonamide and subsequent loss of sulfur dioxide to release the free amine.[2]

Caption: General mechanism of nosyl group deprotection.

Fukuyama Amine Synthesis Workflow

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines, utilizing the dual role of the nosyl group.[2][3]

Caption: Workflow of the Fukuyama amine synthesis.

Conclusion

The discovery and development of nosyl protecting groups have provided a robust and versatile methodology for the synthesis of amines and other nitrogen-containing compounds. The mild conditions required for both the introduction and, more importantly, the removal of the nosyl group have made it an invaluable tool in multistep organic synthesis, particularly in the context of natural product synthesis and drug discovery. The ability to fine-tune the reactivity of the nosyl group through substitution on the aromatic ring further enhances its utility. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical protocols associated with nosyl chemistry, which will undoubtedly continue to be a key strategy for synthetic chemists.

References

- 1. pharm.or.jp [pharm.or.jp]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

N-Methyl-2-nitrobenzenesulfonamide: A Technical Guide to Its Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for N-Methyl-2-nitrobenzenesulfonamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes a detailed, generalized experimental protocol for assessing the solubility of solid organic compounds and a logical workflow for this process, visualized using Graphviz. This guide is intended to be a valuable resource for researchers and professionals involved in the handling and characterization of this compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | PubChem[1] |

| Molecular Weight | 216.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23530-40-7 | PubChem[1], Sigma-Aldrich[2][3] |

| SMILES | CNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-] | PubChem[1] |

| InChI | InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | PubChem[1] |

| InChIKey | DLJPYODODWSDBI-UHFFFAOYSA-N | PubChem[1] |

Solubility Profile

Currently, there is a lack of publicly available, experimentally determined quantitative solubility data for this compound in any solvent. A product listing from Sigma-Aldrich explicitly states that they do not collect analytical data for this compound and the responsibility to confirm its properties lies with the buyer.[3] For the related compound, 2-Nitrobenzenesulfonamide, it is noted to be "Slightly soluble in water," though no quantitative value is provided.

Given the absence of specific data, a generalized experimental protocol for determining the solubility of a solid organic compound is provided below. This protocol can be adapted for this compound and various solvents.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps or sealed test tubes

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or test tube. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry vial. The filter material should be compatible with the solvent used.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Gravimetric Analysis: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility (g/L) = (Weight of vial with solute - Weight of empty vial) / Volume of filtrate

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart illustrating the key steps for determining the solubility of a solid compound.

References

Spectral Data of N-Methyl-2-nitrobenzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectral data for N-Methyl-2-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and drug discovery. Despite a comprehensive search of scientific literature and chemical databases, complete, publicly available experimental spectral data (¹H NMR, ¹³C NMR, and IR) for this specific compound remains elusive. Commercial suppliers of this compound do not typically provide detailed analytical data.

While specific experimental spectra for this compound are not readily accessible, this guide provides insights into the expected spectral characteristics based on related compounds and general principles of spectroscopy. Furthermore, a general protocol for the synthesis of similar sulfonamides is detailed, which can be adapted for the preparation and subsequent spectral characterization of this compound.

Predicted Spectral Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

-

Aromatic Protons (Ar-H): The four protons on the nitro-substituted benzene ring will likely appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro and sulfonyl groups deshields these protons. The exact splitting pattern will depend on the coupling constants between adjacent and non-adjacent protons.

-

N-Methyl Protons (N-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected. This signal would likely appear further upfield, estimated to be in the range of δ 2.5 - 3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the sulfonyl group (C-SO₂) will be significantly downfield due to the strong electron-withdrawing effects. The remaining four aromatic carbons will resonate at intermediate chemical shifts.

-

N-Methyl Carbon (N-CH₃): A single signal for the methyl carbon is anticipated in the upfield region of the spectrum, likely between 25 and 40 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

N-H Stretching: For a secondary sulfonamide, a characteristic N-H stretching vibration is typically observed in the region of 3200-3300 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

S=O Stretching (Sulfonyl group): Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching vibration is typically found in the 1330-1370 cm⁻¹ range, and the symmetric stretching vibration is observed between 1140 and 1180 cm⁻¹.

-

N-O Stretching (Nitro group): Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually appear in the 1450-1600 cm⁻¹ region.

Experimental Protocols: A General Approach

While a specific, validated protocol for the synthesis and purification of this compound is not available in the reviewed literature, a general procedure can be adapted from the synthesis of similar sulfonamides. The following represents a plausible synthetic route.

Synthesis of this compound

This synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with methylamine.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine, pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 2-nitrobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine and the base in the same solvent to the cooled solution of the sulfonyl chloride with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral Data Acquisition

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and more scans are generally required compared to ¹H NMR.

IR Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using either a KBr pellet method or as a thin film on a salt plate (if the compound is a low-melting solid or oil). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used on the solid sample directly.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound.

Caption: Workflow for Synthesis and Spectral Characterization.

Methodological & Application

Application Notes and Protocols: The 2-Nitrobenzenesulfonamide (Nosyl) Group in Primary Amine Protection and Secondary Amine Synthesis

Introduction

The protection of amines is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various sulfonyl-based protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly versatile option for primary amines. Unlike the robust p-toluenesulfonyl (tosyl) group, which often requires harsh conditions for removal, the nosyl group can be cleaved under remarkably mild conditions.[1][2] This property stems from the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution.[3]

These application notes provide a comprehensive overview of the use of the 2-nitrobenzenesulfonamide group, focusing on its application in the conversion of primary amines to N-alkylated secondary amines, such as those containing the N-methyl-2-nitrobenzenesulfonamide moiety as a key intermediate. This methodology is advantageous as it allows for the clean and high-yielding synthesis of secondary amines, avoiding common issues like polyalkylation.[4]

Data Presentation: Reaction Conditions

The following tables summarize quantitative data for the key steps in the nosyl-protection, alkylation, and deprotection sequence, offering a comparison of various reaction conditions reported in the literature.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

| Primary Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzylamine | Triethylamine | CH₂Cl₂ | Room Temp. | 1 h | 90-91 | [5] |

| Various | Pyridine or 2,6-Lutidine | CH₂Cl₂ | Not Specified | Not Specified | High |[5] |

Table 2: N-Alkylation of N-Monosubstituted 2-Nitrobenzenesulfonamides

| N-Nosyl Amine Substrate | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide (1.1) | K₂CO₃ (3) | DMF | 60 | 70 min | 99 | [5] |

| General N-Nosyl Amides | Alcohol (1.3) | DEAD (1.3), PPh₃ (1.3) | CH₂Cl₂ | 23 | 1 h | Excellent |[5] |

Table 3: Deprotection of N-Alkyl-2-nitrobenzenesulfonamides

| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [5][6] |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (1.2) | K₂CO₃ (3) | DMF | 23 | 40 min | High | [5] |

| General Nosyl Amides | Mercaptoacetic acid (2) | LiOH (4) | DMF | 23 | 1 h | High | [5] |

| General Nosyl Amides | HSCH₂CH₂OH | DBU | DMF | Room Temp. | Not Specified | High-Excellent | [7][8] |

| General Nosyl Amides | Thiophenol | Cs₂CO₃ | DMF | Room Temp. | Not Specified | High-Excellent | [7][8] |

| Solid-Supported Thiol | --- | Solid-Supported Base | Not Specified | Room Temp. | 24 h | High | [4][9] |

| Solid-Supported Thiol | --- | Solid-Supported Base | Not Specified | Microwave | 6 min | High |[4] |

Experimental Protocols

The following are detailed protocols for the protection of a primary amine, subsequent N-alkylation to form an N-methyl intermediate, and final deprotection.

Protocol 1: Protection of a Primary Amine

This protocol describes the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[5]

Materials:

-

4-Methoxybenzylamine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottomed flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve 4-methoxybenzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv.) in dichloromethane dropwise over 30 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethyl acetate/hexane to yield the pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Protocol 2: N-Alkylation (N-Methylation)

This protocol describes the alkylation of the protected amine to form a disubstituted sulfonamide, the key intermediate for secondary amine synthesis.[5]

Materials:

-

N-monosubstituted-2-nitrobenzenesulfonamide (e.g., from Protocol 1)

-

Alkylating agent (e.g., Methyl iodide, 1.1 equiv.)

-

Potassium carbonate (K₂CO₃, 3 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

-

To a round-bottomed flask under a nitrogen atmosphere, add the N-monosubstituted-2-nitrobenzenesulfonamide (1.0 equiv.), potassium carbonate, and anhydrous DMF.

-

Add the alkylating agent (e.g., methyl iodide) dropwise to the stirred mixture.

-

Heat the reaction mixture in a 60°C oil bath for approximately 70 minutes. Monitor reaction completion by TLC.

-

Allow the mixture to cool to room temperature and dilute with water.

-

Extract the aqueous mixture with ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the pure N,N-disubstituted-2-nitrobenzenesulfonamide.

Protocol 3: Deprotection to Yield the Secondary Amine

This protocol details the removal of the nosyl group to liberate the free secondary amine.[5][6]

Materials:

-

N,N-disubstituted-2-nitrobenzenesulfonamide (e.g., from Protocol 2)

-

Thiophenol

-

Potassium hydroxide (KOH) aqueous solution (e.g., 10.9 M)

-

Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, and standard glassware

Procedure:

-